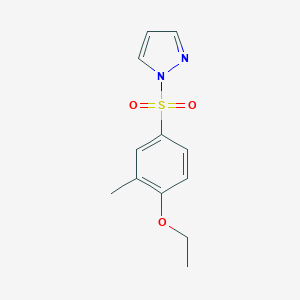
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2,5-dimethoxy-4-methylamphetamine (dom), are known to interact with the serotonin receptors, specifically the 5-ht2a, 5-ht2b, and 5-ht2c receptors .
Mode of Action
Based on its structural similarity to dom, it can be hypothesized that it might act as a partial agonist at the serotonin receptors
Biochemical Pathways
For instance, they can influence the signaling pathways associated with mood, perception, and cognition .
Pharmacokinetics
Similar compounds like dom are generally taken orally and have a slow onset of action .
Result of Action
Based on its potential interaction with serotonin receptors, it can be hypothesized that this compound might induce substantial perceptual changes, such as altered vision and increased contrasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-ethylimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-diethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-ethylimidazole in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is unique due to its specific ethoxy and sulfonyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These structural differences can significantly impact its reactivity, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-5-16-17-8-9-18(16)23(19,20)15-11-13(21-6-2)12(4)10-14(15)22-7-3/h8-11H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWQONMADKNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)



![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)






